15(R)-15-methyl Prostaglandin F2alpha methyl ester
Overview
Description
“15®-15-methyl Prostaglandin F2alpha methyl ester” is a form of Prostaglandin F2α, which is a naturally occurring prostaglandin . Prostaglandins are lipids throughout the entire body that have a hormone-like function . This compound is an analog of PGF2α in which the C-1 carboxyl group has been esterified as the methyl ester .
Synthesis Analysis
The synthesis of prostaglandins, including “15®-15-methyl Prostaglandin F2alpha methyl ester”, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . This process involves 11-12 steps with 3.8-8.4% overall yields .Molecular Structure Analysis
The molecular structure of “15®-15-methyl Prostaglandin F2alpha methyl ester” is complex. The molecular formula is C21H36O5 . The molecular weight is 368.51 . The SMILES string representation of the molecule isCCCCCC@H\C=C\[C@H]1C@HCC@H[C@@H]1C\C=C/CCCC(=O)OCC
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “15®-15-methyl Prostaglandin F2alpha methyl ester” include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .Physical And Chemical Properties Analysis
The physical and chemical properties of “15®-15-methyl Prostaglandin F2alpha methyl ester” include a concentration of 5 mg/mL in methyl acetate . The compound is stored at a temperature of -20°C .Scientific Research Applications
Termination of Pregnancy : 15(R)-15-methyl Prostaglandin F2alpha methyl ester has been investigated for its role in the termination of pregnancy. It has been found effective when administered by various routes such as intramuscular injection and vaginal suppositories. The efficacy rates under optimal dosage regimens have reached high percentages with a complete abortion rate being significant. This application avoids the need for invasive procedures (Gutknecht & Southern, 1975).
Gastric Secretion Inhibition : The compound is also a potent inhibitor of basal and pentagastrin-induced acid secretion when given orally to male volunteers. This indicates its potential in managing conditions related to gastric acid secretion, such as peptic ulcers (Carter, Karim, Bhana, & Ganesan, 1973).
Radioimmunoassay Development : It has been used to develop a sensitive, accurate, and relatively specific radioimmunoassay. This assay can detect very low levels of the compound in unextracted blood plasma, which is important for both clinical and research applications (Cornette, Beuving, & Kirton, 1976).
Gastric Mucosa Studies : The compound has been studied for its effects on the gastric mucosa in patients with peptic ulceration, suggesting its potential therapeutic role in this area (Fung, Lee, & Karim, 1974).
Metabolism in Rats : Research has also been conducted on the metabolic transformation and excretion of 15(R)-15-methyl Prostaglandin F2alpha methyl ester in rats. This is important for understanding how the compound is processed in the body and its potential long-term effects (Tarpley & Sun, 1978).
Outpatient Fertility Control : Its application in outpatient fertility control has been explored, showing promise as a practical and reliable procedure for early pregnancy termination (Bygdeman, Martin, Eneroth, Leader, & Lundström, 1976).
Safety And Hazards
Future Directions
Prostaglandin F2α, to which “15®-15-methyl Prostaglandin F2alpha methyl ester” is related, is used in medicine to induce labor and as an abortifacient . It is also used to treat uterine infections in domestic animals . The future directions of research on this compound could involve further exploration of its medicinal applications and the development of more efficient and stereoselective synthesis methods .
properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOAAFKJZXJFP-IFMFXUMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15(R)-15-methyl Prostaglandin F2alpha methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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